Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate
Overview
Description
Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a 2,3-dichlorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For instance, 2,3-dichlorobenzoyl chloride can react with thiourea to form the thiazole ring.
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Esterification: : The carboxyl group on the thiazole ring is esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) can optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol.
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Substitution: : The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The biological activity of Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate is primarily due to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways involved depend on the specific biological context and the target organism.
Comparison with Similar Compounds
Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-(2,4-dichlorophenyl)-1,3-thiazole-4-carboxylate: Similar structure but with chlorine atoms at different positions, which can affect its reactivity and biological activity.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity properties.
2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid: The carboxylic acid form, which can be more reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific ester group, which can influence its solubility, reactivity, and biological interactions.
Biological Activity
Ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include a thiazole ring and a dichlorophenyl substituent. The following sections provide an in-depth analysis of its biological activity, synthesis methods, and potential applications.
- Molecular Formula : C₁₂H₉Cl₂NO₂S
- Molar Mass : Approximately 302.17 g/mol
- Melting Point : 108 °C
- Boiling Point : Approximately 431.3 °C at 760 mmHg
- Density : Around 1.4 g/cm³
- Refractive Index : 1.597
These properties contribute to the compound's stability and reactivity in biological systems.
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have demonstrated that this compound can inhibit various bacterial strains and fungi. Its mechanism involves binding to specific enzymes or receptors, disrupting their function and leading to antimicrobial effects.
- Antifungal Properties : The compound has shown effectiveness against fungal strains such as Aspergillus niger and Candida albicans, making it a candidate for antifungal drug development .
- Anticancer Potential : Preliminary research indicates that it may modulate pathways involved in cancer progression. Compounds with similar structures have been noted for their ability to inhibit tumor growth in various cancer models .
The biological activity of this compound is primarily attributed to its interaction with molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit bacterial enzymes such as DNA gyrase and topoisomerase, which are critical for bacterial replication .
- Receptor Binding : It can bind to specific receptors involved in cellular signaling pathways, potentially altering cellular responses that lead to antimicrobial or anticancer effects.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions:
- Formation of Thiazole Ring : The initial step involves the reaction of 2,3-dichlorophenacyl chloride with ethyl thioacetoacetate in the presence of a base.
- Cyclization and Esterification : Following the formation of the thiazole ring, esterification occurs to yield the final product.
These methods allow for modifications that enhance biological activity and stability.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- A study published in Chemistry & Biology Interface reported that derivatives of thiazole exhibited significant antimicrobial activity against various strains of bacteria and fungi. The study highlighted the importance of substituents on the phenyl ring for enhancing activity .
- Research conducted on thiazole derivatives indicated their potential as anticancer agents. For instance, compounds with electronegative groups like chlorine were found to exhibit higher antiproliferative activity against cancer cell lines compared to their unsubstituted counterparts .
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
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Ethyl 2-(2-chlorophenyl)-1,3-thiazole-4-carboxylate | C₁₂H₉ClNO₂S | Contains only one chlorine atom; potential for different biological activity |
Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | C₁₂H₉ClNO₂S | Substituted at the para position; may exhibit different reactivity |
Ethyl 2-(3-chlorophenyl)-thiazole-4-carboxylate | C₁₂H₁₀ClNO₂S | Lacks dichloro substitution; different pharmacological profile |
The unique dichloro substitution pattern on the phenyl ring of this compound may influence its biological activity compared to these similar compounds.
Properties
IUPAC Name |
ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c1-2-17-12(16)9-6-18-11(15-9)7-4-3-5-8(13)10(7)14/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFFVJGNGVCFIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=C(C(=CC=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372507 | |
Record name | ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175276-86-5 | |
Record name | Ethyl 2-(2,3-dichlorophenyl)-4-thiazolecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175276-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50372507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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